molecular formula C13H19BrN2O2 B1603297 tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate CAS No. 939760-41-5

tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate

Cat. No.: B1603297
CAS No.: 939760-41-5
M. Wt: 315.21 g/mol
InChI Key: LSNWFWHKHZIBJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a bromophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoaniline under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate can undergo various chemical reactions including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted derivatives depending on the nucleophile used.
  • Nitro or secondary amine derivatives from oxidation and reduction reactions.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. It can be used to synthesize bioactive molecules that may act as enzyme inhibitors or receptor agonists/antagonists.

Industry: In the material science industry, it can be used to create polymers and other materials with specific properties

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromophenyl group can facilitate binding to hydrophobic pockets, while the amino group can form hydrogen bonds with active site residues . The tert-butyl group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The tert-butyl group also provides steric hindrance, which can influence the compound’s reactivity and stability.

Properties

IUPAC Name

tert-butyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNWFWHKHZIBJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90585750
Record name tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939760-41-5
Record name 1,1-Dimethylethyl N-[2-amino-2-(2-bromophenyl)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939760-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-amino-2-(2-bromophenyl)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90585750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Reactant of Route 2
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Reactant of Route 3
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Reactant of Route 5
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate
Reactant of Route 6
tert-Butyl (2-amino-2-(2-bromophenyl)ethyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.